Cas no 2375248-91-0 (Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate)
Il Methyl (3-endo,8-syn)-8-idrossibiciclo[3.2.1]ottano-3-carbossilato è un estere biciclico strutturalmente complesso, caratterizzato da una configurazione stereochimica definita (endo, syn) che ne influenza le proprietà chimiche e fisiche. La presenza del gruppo idrossile in posizione 8 e del gruppo estere metilico in posizione 3 conferisce alla molecola una polarità bilanciata, rendendola utile in sintesi organiche come intermedio per la produzione di composti farmaceutici o fragranze. La sua struttura rigida e la funzionalità multipla lo rendono adatto per applicazioni in chimica fine, dove la selettività e la purezza stereochimica sono critiche. La stabilità del sistema biciclico ne facilita la manipolazione in condizioni standard.
2375248-91-0 structure
Product Name:Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
Numero CAS:2375248-91-0
MF:C10H16O3
MW:184.232243537903
CID:6529766
PubChem ID:33698833
Update Time:2025-07-23
Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- EN300-7429814
- 2375248-91-0
- methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- AKOS006329248
-
- Inchi: 1S/C10H16O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9,11H,2-5H2,1H3/t6-,7+,8?,9?
- Chiave InChI: GMWFENFCQKGHRZ-QPIHLSAKSA-N
- Sorrisi: OC1[C@@H]2CC(C(=O)OC)C[C@H]1CC2
Proprietà calcolate
- Massa esatta: 184.109944368g/mol
- Massa monoisotopica: 184.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Densità: 1.169±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 273.4±33.0 °C(Predicted)
- pka: 14.96±0.40(Predicted)
Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7429814-0.05g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 0.05g |
$226.0 | 2025-03-11 | |
| Enamine | EN300-7429814-0.1g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 0.1g |
$337.0 | 2025-03-11 | |
| Enamine | EN300-7429814-0.25g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 0.25g |
$481.0 | 2025-03-11 | |
| Enamine | EN300-7429814-0.5g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 0.5g |
$758.0 | 2025-03-11 | |
| Enamine | EN300-7429814-1.0g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 1.0g |
$971.0 | 2025-03-11 | |
| Enamine | EN300-7429814-2.5g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-11 | |
| Enamine | EN300-7429814-5.0g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-11 | |
| Enamine | EN300-7429814-10.0g |
rac-methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-11 | |
| 1PlusChem | 1P0286H0-50mg |
methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95% | 50mg |
$332.00 | 2024-05-23 | |
| 1PlusChem | 1P0286H0-100mg |
methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
2375248-91-0 | 95% | 100mg |
$479.00 | 2024-05-23 |
Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
2375248-91-0 (Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso